2-(3-(3-Bromo-5-(trifluoromethyl)phenoxy)propyl)isoindoline-1,3-dione
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Overview
Description
2-(3-(3-Bromo-5-(trifluoromethyl)phenoxy)propyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline-1,3-diones These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-Bromo-5-(trifluoromethyl)phenoxy)propyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The process can be optimized by using various catalysts and solvents to achieve higher yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-Bromo-5-(trifluoromethyl)phenoxy)propyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: The isoindoline-1,3-dione moiety can participate in condensation reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo group .
Scientific Research Applications
2-(3-(3-Bromo-5-(trifluoromethyl)phenoxy)propyl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-(3-Bromo-5-(trifluoromethyl)phenoxy)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,3,3-trifluoropropene: Used as an intermediate in the production of organofluorine compounds.
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine: Another compound with similar functional groups, used in various chemical syntheses.
Uniqueness
The combination of bromo and trifluoromethyl groups further enhances its chemical properties and versatility .
Properties
IUPAC Name |
2-[3-[3-bromo-5-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrF3NO3/c19-12-8-11(18(20,21)22)9-13(10-12)26-7-3-6-23-16(24)14-4-1-2-5-15(14)17(23)25/h1-2,4-5,8-10H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBLDWQEEOBOHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC(=CC(=C3)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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